2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid
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Overview
Description
2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid is a complex organic compound that features a pyridine ring substituted with a 2-[(4-nitrophenyl)methylsulfanyl]ethyl group and is paired with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2-bromoethylpyridine reacts with 4-nitrobenzylthiol in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[2-[(4-Methylphenyl)methylsulfanyl]ethyl]pyridine: Similar structure but with a methyl group instead of a nitro group.
2-[2-[(4-Chlorophenyl)methylsulfanyl]ethyl]pyridine: Contains a chlorine atom instead of a nitro group.
2-[2-[(4-Methoxyphenyl)methylsulfanyl]ethyl]pyridine: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 2-[2-[(4-Nitrophenyl)methylsulfanyl]ethyl]pyridine imparts unique electronic and steric properties, making it distinct from its analogs
Properties
IUPAC Name |
2-[2-[(4-nitrophenyl)methylsulfanyl]ethyl]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S.C2H2O4/c17-16(18)14-6-4-12(5-7-14)11-19-10-8-13-3-1-2-9-15-13;3-1(4)2(5)6/h1-7,9H,8,10-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLXPJLVDKVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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